2-(Oxan-2-yloxy)-2-phenylethanol
Description
2-(Oxan-2-yloxy)-2-phenylethanol is a substituted derivative of 2-phenylethanol, where an oxane (tetrahydropyran) ring is attached via an ether linkage to the ethanol moiety. These analogs exhibit diverse physicochemical properties, biological activities, and industrial applications, providing a framework for inferring the behavior of this compound .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)-2-phenylethanol |
InChI |
InChI=1S/C13H18O3/c14-10-12(11-6-2-1-3-7-11)16-13-8-4-5-9-15-13/h1-3,6-7,12-14H,4-5,8-10H2 |
InChI Key |
BCDVRNCZMZEOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yloxy)-2-phenylethanol typically involves the reaction of phenylethanol with oxirane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of bases like sodium hydroxide to promote the opening of the oxirane ring and subsequent formation of the oxane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-yloxy)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted phenylethanol derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Oxan-2-yloxy)-2-phenylethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yloxy)-2-phenylethanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The oxane group in 2-(Oxan-2-yloxy)-2-phenylethanol likely enhances its polarity and stability compared to simpler 2-phenylethanol derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Solid vs. Liquid State: Indole-substituted derivatives (e.g., 2-(1H-Indol-3-yl)-2-phenylethanol) tend to form solids due to increased molecular rigidity and π-π stacking , whereas nitro or ethoxy derivatives remain oils or liquids .
- Thermal Stability: The oxane ring in this compound may improve thermal stability compared to 2-phenylethanol, analogous to how epoxide groups enhance stability in related compounds .
Antimicrobial Activity
2-Phenylethanol derivatives exhibit bacteriostatic properties by disrupting microbial membranes. For example:
- 2-Phenylethanol: Inhibits bacteria (MIC: 0.3–2.4 g/L) and fungi via membrane intercalation .
- Phenyllactic Acid : Shows enhanced antifungal activity due to its carboxyl group .
- Nitro-Substituted Derivatives : Increased polarity may improve binding to bacterial cell walls .
Flavor and Fragrance Industry
- 2-Phenylethanol: A key rose-like aroma compound in perfumes and foods .
- Indole Derivatives : Contribute to complex floral scents but may introduce bitterness .
- Ethoxy Derivatives : Used as stabilizers in cosmetic formulations .
Potential for this compound: The oxane ring might modulate volatility and scent profile, making it suitable for long-lasting fragrances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
